2-Fluoro-5-hydroxypyridine-4-boronic acid
Overview
Description
2-Fluoro-5-hydroxypyridine-4-boronic acid is an organoboron compound with the molecular formula C5H5BFNO3. It is a derivative of pyridine, where the boronic acid group is attached to the fourth position, a hydroxyl group is at the fifth position, and a fluorine atom is at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran or water.
Industrial Production Methods
Industrial production of 2-Fluoro-5-hydroxypyridine-4-boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxypyridine-4-boronic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a boronate ester.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-fluoro-5-pyridinecarboxaldehyde, while reduction of the boronic acid group can produce 2-fluoro-5-hydroxypyridine-4-boronate .
Scientific Research Applications
2-Fluoro-5-hydroxypyridine-4-boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxypyridine-4-boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain such functional groups. This interaction can modulate the activity of the target enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine-4-boronic acid: Similar structure but lacks the hydroxyl group at the fifth position.
4-Pyridinylboronic acid: Lacks both the fluorine and hydroxyl groups.
3-Pyridinylboronic acid: The boronic acid group is attached to the third position instead of the fourth.
Uniqueness
2-Fluoro-5-hydroxypyridine-4-boronic acid is unique due to the presence of both the fluorine and hydroxyl groups, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
(2-fluoro-5-hydroxypyridin-4-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BFNO3/c7-5-1-3(6(10)11)4(9)2-8-5/h1-2,9-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYWJKOFCGMAITB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1O)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001233371 | |
Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-39-3 | |
Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-(2-fluoro-5-hydroxy-4-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001233371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.